CZC-25146 hydrochloride
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Overview
Description
CZC-25146 hydrochloride is an organic compound that features a pyrazole ring, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CZC-25146 hydrochloride typically involves the reaction of 3-chloro-2-(1H-pyrazol-1-yl)aniline with morpholine-4-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
CZC-25146 hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
CZC-25146 hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of CZC-25146 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(1H-pyrazol-1-yl)aniline: A precursor in the synthesis of the target compound.
Morpholine-4-carboxylic acid chloride: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
CZC-25146 hydrochloride is unique due to the combination of the pyrazole and morpholine rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science .
Properties
IUPAC Name |
N-(3-chloro-2-pyrazol-1-ylphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-3-1-4-12(13(11)19-6-2-5-16-19)17-14(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIWHKUAUBPQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C(=CC=C2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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